molecular formula C8H10N2O B13102410 1-(Pyrimidin-5-yl)butan-1-one

1-(Pyrimidin-5-yl)butan-1-one

Cat. No.: B13102410
M. Wt: 150.18 g/mol
InChI Key: LGDDOTUJKRHQFH-UHFFFAOYSA-N
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Description

1-(Pyrimidin-5-yl)butan-1-one is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-5-yl)butan-1-one typically involves the reaction of pyrimidine derivatives with butanone under specific conditions. One common method involves the condensation of pyrimidine-5-carbaldehyde with butanone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-5-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed:

    Oxidation: Pyrimidine carboxylic acids.

    Reduction: Pyrimidine alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

1-(Pyrimidin-5-yl)butan-1-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-5-yl)butan-1-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids. The pyrimidine ring’s nitrogen atoms play a crucial role in binding to active sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

    Pyrimidine-5-carbaldehyde: A precursor in the synthesis of 1-(Pyrimidin-5-yl)butan-1-one.

    Pyrimidine-2-carboxylic acid: Another pyrimidine derivative with different functional groups.

    1-(Pyrimidin-2-yl)propan-1-one: A structurally similar compound with a different alkyl chain length.

Uniqueness: this compound is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a butanone moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-pyrimidin-5-ylbutan-1-one

InChI

InChI=1S/C8H10N2O/c1-2-3-8(11)7-4-9-6-10-5-7/h4-6H,2-3H2,1H3

InChI Key

LGDDOTUJKRHQFH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CN=CN=C1

Origin of Product

United States

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